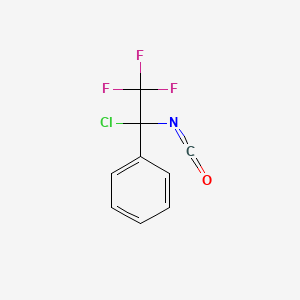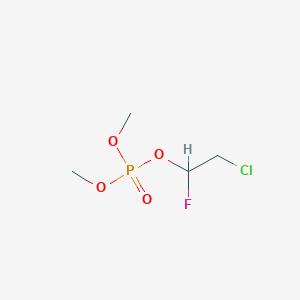
2-Chloro-1-fluoroethyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoroethyl dimethyl phosphate is an organophosphate compound with the molecular formula C4H9ClFO3P It is characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further bonded to a dimethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl dimethyl phosphate typically involves the reaction of 2-chloro-1-fluoroethanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chloro-1-fluoroethanol} + \text{Dimethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoroethyl dimethyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of phosphoric acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: The reaction is usually performed in aqueous solutions, with the pH adjusted using acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phosphates with different functional groups.
Hydrolysis: Phosphoric acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-fluoroethyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers, among other industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoroethyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): An organophosphate insecticide with similar structural features but different biological activity.
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate): Another organophosphate compound used as an insecticide, with distinct chemical properties and applications.
Uniqueness
2-Chloro-1-fluoroethyl dimethyl phosphate is unique due to the presence of both chlorine and fluorine atoms, which confer specific chemical and biological properties
Properties
CAS No. |
58394-85-7 |
|---|---|
Molecular Formula |
C4H9ClFO4P |
Molecular Weight |
206.54 g/mol |
IUPAC Name |
(2-chloro-1-fluoroethyl) dimethyl phosphate |
InChI |
InChI=1S/C4H9ClFO4P/c1-8-11(7,9-2)10-4(6)3-5/h4H,3H2,1-2H3 |
InChI Key |
HFMUUHAHTCJBKQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
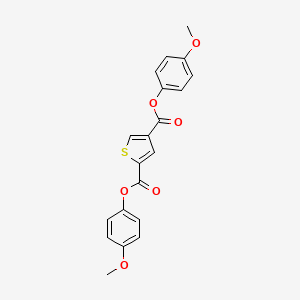
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
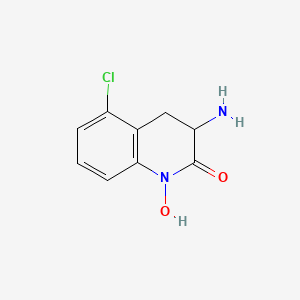
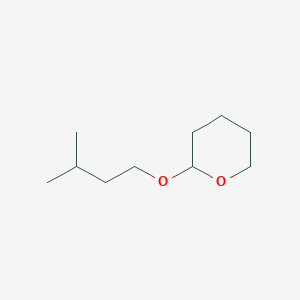
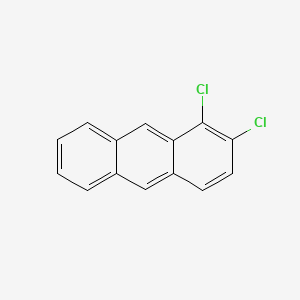
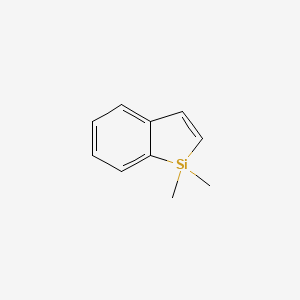
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)

